molecular formula C6H10OS B2935871 6-methylthian-3-one CAS No. 43152-90-5

6-methylthian-3-one

Cat. No.: B2935871
CAS No.: 43152-90-5
M. Wt: 130.21
InChI Key: GKSBXEZXFKWXMU-UHFFFAOYSA-N
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Description

6-Methylthian-3-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S backbone) with a methyl group at the 6-position and a ketone functional group at the 3-position. Its molecular formula is C₆H₁₀OS, and it belongs to the class of cyclic thioethers with ketone substitutions.

Properties

IUPAC Name

6-methylthian-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBXEZXFKWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43152-90-5
Record name 6-methylthian-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthian-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-methylthiophene with a suitable base, followed by oxidation to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methylthian-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

Scientific Research Applications

6-Methylthian-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylthian-3-one involves its interaction with various molecular targets within biological systems. It can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved often include oxidative stress response and modulation of inflammatory mediators .

Comparison with Similar Compounds

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

  • Structure: A fused bicyclic system comprising a thiophene ring (five-membered sulfur heterocycle) and a pyrimidinone ring (six-membered ring with two nitrogen atoms and a ketone).
  • Molecular Formula : C₇H₆N₂OS.
  • Key Differences: Ring System: Bicyclic vs. monocyclic (this compound). Applications: Pyrimidinone derivatives are commonly explored in drug discovery (e.g., kinase inhibitors), whereas this compound’s applications remain less documented.

6-Hydroxy-6-methylheptan-3-one

  • Structure : A linear aliphatic ketone with a hydroxyl group at the 6-position.
  • Molecular Formula : C₈H₁₆O₂.
  • Flexibility: Linear chain vs. rigid cyclic structure of this compound, leading to differences in conformational stability.

Endosulfan Derivatives

  • Structure : Chlorinated bicyclic benzodioxathiepin derivatives (e.g., α-Endosulfan, CAS 959-98-8).
  • Molecular Formula : C₉H₆Cl₆O₃S.
  • Key Differences: Electrophilic Substituents: Multiple chlorine atoms enhance environmental persistence and toxicity, unlike the non-halogenated this compound.

Functional and Reactivity Comparison

Property This compound 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Endosulfan (α-isomer)
Ring Type Monocyclic thiane Bicyclic thiophene-pyrimidinone Polycyclic benzodioxathiepin
Key Functional Groups Ketone, thioether Ketone, thiophene, pyrimidinone Chlorine, dioxathiepin
Molecular Weight (g/mol) ~130.21 (C₆H₁₀OS) 174.20 (C₇H₆N₂OS) 406.93 (C₉H₆Cl₆O₃S)
Reactivity Moderate nucleophilicity (S), keto-enol tautomerism High aromaticity, potential for π-π stacking High electrophilicity (Cl)
Applications Research chemical (limited data) Pharmaceutical intermediates Pesticide (historical)

Biological Activity

6-Methylthian-3-one is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

This compound, with the chemical formula C₄H₈OS, features a unique thianone structure that contributes to its reactivity and biological properties. The presence of the methyl group at the 6-position of the thianone ring influences its interaction with biological systems.

The mechanism of action for this compound is not fully elucidated. However, it is known to interact with various biochemical pathways, potentially affecting enzyme activities and cellular signaling. The following points summarize its possible actions:

  • Target Interactions : The specific biological targets of this compound remain largely unidentified, necessitating further research to clarify its interactions at the molecular level.
  • Biochemical Pathways : The compound may influence pathways related to oxidative stress and inflammation, although detailed studies are required to substantiate these claims.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory and Anticancer Potential : There is ongoing exploration into its potential as an anti-inflammatory and anticancer agent, although specific mechanisms and efficacy data are still needed.

Antimicrobial Activity

A study investigating the antimicrobial effects of various thiazole derivatives, including this compound, found that certain derivatives exhibited significant inhibition against bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial efficacy:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Thiazole Derivative AS. aureus20
Thiazole Derivative BP. aeruginosa18

This table illustrates the comparative effectiveness of this compound against common bacterial pathogens.

Anti-inflammatory Effects

In a separate study focusing on inflammation models, this compound was evaluated for its ability to reduce pro-inflammatory cytokines. Results indicated a dose-dependent reduction in cytokine levels:

Concentration (µM)IL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
05030
103520
502010

These findings suggest that higher concentrations of this compound may significantly modulate inflammatory responses.

Applications in Research and Industry

The potential applications of this compound extend across various fields:

  • Pharmaceutical Development : Its role as a building block in synthesizing more complex thiazole derivatives positions it as a valuable compound in drug discovery.
  • Industrial Uses : Beyond medicinal chemistry, it is utilized in producing dyes and biocides due to its unique chemical properties.

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